molecular formula C22H22FN5O2S B2654764 2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1105220-18-5

2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2654764
CAS No.: 1105220-18-5
M. Wt: 439.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide is a novel synthetic small molecule of significant interest in preclinical oncology research, particularly for targeting receptor tyrosine kinase (RTK) signaling pathways. Its core triazoloquinazoline scaffold is a known pharmacophore for kinase inhibition. Research on analogous compounds suggests this molecule is designed to act as a potent and selective ATP-competitive inhibitor , potentially targeting fibroblast growth factor receptors (FGFRs) which are implicated in tumor proliferation, angiogenesis, and survival. The specific molecular architecture, featuring the 7-fluoro substituent and the N-(4-methylbenzyl)acetamide thioether side chain, is engineered to enhance binding affinity and selectivity within the kinase's ATP-binding pocket. This targeted mechanism makes it a valuable chemical probe for investigating the pathophysiological roles of specific kinases in cell-based assays and disease models. Its primary research application lies in elucidating signal transduction mechanisms and evaluating the therapeutic potential of kinase inhibition in various cancer contexts, providing critical insights for lead compound identification and drug discovery programs.

Properties

IUPAC Name

2-[(7-fluoro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S/c1-3-10-27-20(30)17-11-16(23)8-9-18(17)28-21(27)25-26-22(28)31-13-19(29)24-12-15-6-4-14(2)5-7-15/h4-9,11H,3,10,12-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVQMPDZEAHKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide is part of a class of compounds known for their diverse biological activities. This article reviews the pharmacological profile and biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring, which is known for its role in various pharmacological activities including antifungal and antibacterial effects.
  • A quinazoline moiety, which has been associated with anticancer properties.
  • A thioether linkage that may enhance biological activity through improved binding interactions with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. Studies have shown that similar triazoloquinazoline compounds possess:

  • Antibacterial activity : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal properties : Exhibiting activity against fungi such as Candida albicans and Aspergillus fumigatus .

Anticancer Activity

The quinazoline component is particularly notable for its anticancer activity. Compounds with similar structures have been identified as potent inhibitors of various cancer cell lines:

  • Mechanism of action : Inhibition of Polo-like kinase 1 (Plk1), a target in cancer therapies due to its role in cell cycle regulation. The compound's analogs have shown IC50 values in the low micromolar range, indicating strong potential for further development .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • The presence of the 7-fluoro group enhances lipophilicity and may improve cellular uptake.
  • The thioether linkage may facilitate interactions with target proteins through enhanced binding affinity .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A series of 1,2,4-triazoloquinazoline derivatives were synthesized and tested for antibacterial properties. One derivative exhibited an MIC of 7.2 μg/mL against Xanthomonas oryzae, significantly outperforming traditional antibiotics .
  • Anticancer Screening : A related compound was tested against various cancer cell lines, demonstrating selective inhibition of Plk1 and significant antiproliferative effects in vitro .

Data Summary

Activity TypeTested Pathogens/Cell LinesMIC/IC50 ValuesReferences
AntibacterialStaphylococcus aureus, E. coli0.125 - 8 μg/mL
AntifungalCandida albicans, A. fumigatusNot specified
AnticancerVarious cancer cell linesLow micromolar range

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Alprazolam (1-methyl-6-phenyl-8-chloro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine)
  • Core Structure : Triazolobenzodiazepine.
  • Key Substituents : Methyl group at position 1, chloro at position 8, phenyl at position 4.
  • Bioactivity: Alprazolam’s triazole ring amplifies its CNS effects, with 25–30× greater sedation and 3.5–11× stronger hypnotic effects than diazepam .
  • Comparison: The target compound’s triazoloquinazolinone scaffold may similarly enhance receptor binding, though its thioacetamide and fluorinated groups likely alter selectivity compared to benzodiazepines.
Zygocaperoside and Isorhamnetin-3-O-glycoside
  • Core Structure: Triterpenoid and flavonoid glycosides (from Zygophyllum fabago) .
  • Key Features : Polar glycosidic linkages and hydroxyl groups.
  • Comparison: Unlike these natural products, the target compound is fully synthetic and non-polar due to its aromatic and alkyl substituents. This suggests divergent applications (e.g., CNS vs. antioxidant/anti-inflammatory roles).

Functional Analogues

ACE Inhibitors (e.g., Lisinopril)
  • Mechanism : Target angiotensin-converting enzyme (ACE) to treat heart failure .
  • Comparison : While the target compound lacks ACE-inhibiting motifs (e.g., carboxylate or sulfhydryl groups), its triazole ring and fluorinated core could modulate cardiac metabolism indirectly, akin to metabolic therapies for heart failure .
Triazole-Based Antifungals (e.g., Fluconazole)
  • Core Structure: Triazole-linked to difluorophenyl and propanol groups.
  • Comparison: Both compounds utilize triazole rings for bioactivity, but the target compound’s quinazolinone core and thioether linkage suggest distinct targets (e.g., kinase inhibition vs. CYP51 inhibition).

Data Tables

Table 1: Structural Comparison of Triazole-Containing Compounds

Compound Core Structure Substituents Bioactivity Enhancement
Target Compound Triazoloquinazolinone 7-Fluoro, 4-propyl, thioacetamide, 4-methylbenzyl Hypothesized CNS/metabolic modulation
Alprazolam Triazolobenzodiazepine 1-Methyl, 8-chloro, 6-phenyl 25–30× sedation vs. diazepam
Fluconazole Bis-triazole Difluorophenyl, propanol CYP51 inhibition (antifungal)

Table 2: Pharmacokinetic Inferences Based on Substituents

Group/Substituent Role in Target Compound Example in Other Drugs
Triazole ring Enhances receptor binding Alprazolam (CNS activity)
Fluorine (7-position) Increases metabolic stability Fluoroquinolones (antibiotics)
Thioacetamide linkage Modifies solubility/bioavailability Captopril (ACE inhibitor)

Research Findings and Gaps

  • Structural Insights : The triazole ring and fluorinated core align with trends in drug design for potency and durability, but the propyl and 4-methylbenzyl groups may introduce steric or metabolic challenges.
  • Functional Gaps: No direct pharmacological data for the target compound exists in the provided evidence; comparisons rely on structural analogs. Further studies on receptor affinity (e.g., GABA-A for CNS effects) and metabolic stability (via NMR/UV spectroscopy ) are needed.
  • Methodological Notes: Lumping strategies could group this compound with triazoloquinazolines for toxicity or efficacy modeling, but its unique substituents warrant individualized analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via azide coupling or DCC-mediated amide bond formation, as demonstrated for structurally similar triazoloquinazoline derivatives. Key steps include:

  • Cyclocondensation of thiosemicarbazide intermediates with propyl-substituted quinazolinone precursors.
  • Thioetherification using mercaptoacetamide derivatives under anhydrous conditions .
  • Optimization involves monitoring reaction progress via TLC/HPLC and adjusting catalysts (e.g., triethylamine) or solvents (DMF, THF) to improve yields.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of:

  • 1H/13C NMR to confirm substituent positions (e.g., fluoro at C7, propyl at C4) .
  • IR spectroscopy to validate functional groups (e.g., C=O at ~1700 cm⁻¹, S–C=N at ~1250 cm⁻¹) .
  • Elemental analysis (C, H, N, S) to ensure stoichiometric consistency (±0.3% deviation) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Prioritize target-specific assays:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for triazoloquinazoline derivatives) .
  • Cell viability assays (MTT/XTT) in cancer cell lines to evaluate antiproliferative potential.
  • Use positive controls (e.g., doxorubicin) and replicate experiments in triplicate to ensure reproducibility .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Methodology :

  • Employ co-solvents (PEG-400, DMSO) or surfactants (Tween-80) for aqueous dispersion.
  • Synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluoro, propyl, methylbenzyl) influence bioactivity?

  • Methodology :

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents.
  • Compare IC50 values in enzyme assays (e.g., replacing fluorine with chloro or hydrogen to assess electronic effects).
  • Use molecular docking to predict binding affinities to target proteins (e.g., EGFR kinase) .

Q. What experimental designs are recommended for studying environmental stability and degradation products?

  • Methodology :

  • Hydrolytic degradation studies : Expose the compound to buffers (pH 1–13) at 37°C and analyze products via LC-MS .
  • Photodegradation : Use UV light (254 nm) to simulate sunlight exposure and identify radicals via ESR spectroscopy .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers.
  • Dose-response reevaluation : Test activity at multiple concentrations (nM–μM range) to confirm potency thresholds.
  • Validate assay conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .

Q. What strategies validate analytical methods for detecting impurities in bulk synthesis?

  • Methodology :

  • Forced degradation studies : Stress the compound under heat, light, and humidity to identify degradation pathways.
  • HPLC method validation : Establish linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ for trace impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.